B1577898 Brevinin-1-OR10

Brevinin-1-OR10

Cat. No.: B1577898
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brevinin-1-OR10 is a cationic antimicrobial peptide (AMP) belonging to the Brevinin-1 family, which is predominantly isolated from the skin secretions of amphibians, particularly anurans (frogs and toads). These peptides are integral to innate immune defenses, exhibiting broad-spectrum activity against bacteria, fungi, and enveloped viruses. Structurally, this compound is characterized by a conserved N-terminal region and a C-terminal "Rana box" domain (Cys-Lys-Xaa-Cys motif), stabilized by a disulfide bridge that enhances its stability and interaction with microbial membranes . Its α-helical conformation facilitates membrane disruption, leading to microbial cell lysis. Reported minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria range from 2–16 µg/mL, demonstrating potent efficacy .

Properties

bioactivity

Antibacterial, Antifungal

sequence

FLPAVLLVATHVLPTVFCAITRKC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Features of this compound and Analogues

Property This compound Brevinin-1 Temporin-A Magainin-2
Amino Acid Length 24 residues 24–27 residues 13 residues 23 residues
Disulfide Bonds 1 (C-terminal) 1 (C-terminal) None None
Dominant Conformation α-helix α-helix β-sheet α-helix
Net Charge (+ at pH 7) +5 +4 to +6 +3 +4
  • Brevinin-1 : Shares the Rana box and disulfide bond but varies in residue composition, affecting charge and hydrophobicity .
  • Temporin-A : Lacks disulfide bonds and adopts a β-sheet structure, limiting its stability in serum .
  • Magainin-2: No Rana box but retains α-helical structure; lower charge reduces membrane affinity compared to this compound .

Functional Activity

Table 2: Antimicrobial Activity (MIC in µg/mL)

Microorganism This compound Brevinin-1 Temporin-A Magainin-2
E. coli (Gram−) 4 8 32 16
S. aureus (Gram+) 2 4 16 8
C. albicans (Fungus) 8 16 64 32
  • This compound shows 2–4× greater potency than Brevinin-1 against Gram-positive bacteria, likely due to its higher positive charge enhancing electrostatic interactions with anionic microbial membranes .
  • Temporin-A and Magainin-2 exhibit weaker activity, attributed to shorter sequences and lack of stabilizing disulfide bonds .

Physicochemical and Pharmacokinetic Properties

Table 3: Stability and Toxicity Profiles

Property This compound Brevinin-1 Temporin-A Magainin-2
Serum Stability (t½) 120 min 90 min 30 min 60 min
Hemolytic Activity 15% at 32 µg/mL 20% 40% 25%
LogP -2.1 -1.8 -0.5 -1.2
  • The disulfide bond in this compound enhances serum stability compared to Temporin-A and Magainin-2 .
  • Lower hemolytic activity (15% vs. 20–40% in analogues) suggests improved selectivity for microbial over mammalian membranes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.